molecular formula C10H10BrFO2 B1585951 Ethyl 2-bromo-2-(4-fluorophenyl)acetate CAS No. 712-52-7

Ethyl 2-bromo-2-(4-fluorophenyl)acetate

Cat. No.: B1585951
CAS No.: 712-52-7
M. Wt: 261.09 g/mol
InChI Key: IOZFTNUPLPETKT-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the para position and a bromine atom at the alpha position. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Ethyl 2-bromo-2-(4-fluorophenyl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of desired products. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. Additionally, this compound can interact with nucleophiles in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered levels of metabolites and changes in cellular function. Furthermore, this compound can modulate the expression of specific genes, impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Studies have shown that there is a threshold dose above which this compound can cause significant changes in cellular function and overall health. It is essential to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. Additionally, the compound may undergo further metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cells, this compound can interact with various transporters and binding proteins, influencing its localization and accumulation. The distribution of the compound within different tissues can affect its overall activity and toxicity .

Subcellular Localization

This compound can localize to specific subcellular compartments, influencing its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of this compound can impact its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-2-(4-fluorophenyl)acetate can be synthesized through various methods. One common method involves the bromination of ethyl 2-(4-fluorophenyl)acetate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to ethyl 2-(4-fluorophenyl)acetate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the ester group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

    Substitution: Formation of ethyl 2-azido-2-(4-fluorophenyl)acetate or ethyl 2-thiocyanato-2-(4-fluorophenyl)acetate.

    Reduction: Formation of ethyl 2-(4-fluorophenyl)acetate.

    Oxidation: Formation of ethyl 2-bromo-2-(4-fluorophenyl)acetic acid.

Scientific Research Applications

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals. In medicinal chemistry, it is used to develop potential drug candidates with anti-inflammatory, analgesic, and anticancer properties. Additionally, it is employed in the synthesis of fluorinated compounds, which are valuable in drug discovery and development due to their enhanced metabolic stability and bioavailability.

Comparison with Similar Compounds

    Ethyl 2-bromo-2-(4-chlorophenyl)acetate: Similar structure with a chlorine atom instead of fluorine.

    Ethyl 2-bromo-2-(4-methylphenyl)acetate: Similar structure with a methyl group instead of fluorine.

    Ethyl 2-bromo-2-(4-nitrophenyl)acetate: Similar structure with a nitro group instead of fluorine.

Uniqueness: Ethyl 2-bromo-2-(4-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of organic molecules, making this compound particularly valuable in pharmaceutical research.

Properties

IUPAC Name

ethyl 2-bromo-2-(4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZFTNUPLPETKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381551
Record name ethyl 2-bromo-2-(4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712-52-7
Record name ethyl 2-bromo-2-(4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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